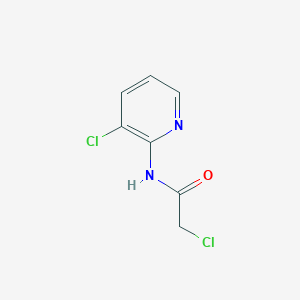

2-chloro-N-(3-chloropyridin-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-(3-chloropyridin-2-yl)acetamide is an organic compound with the molecular formula C7H6Cl2N2O It is a derivative of acetamide and pyridine, characterized by the presence of two chlorine atoms attached to the acetamide and pyridine rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-chloropyridin-2-yl)acetamide typically involves the reaction of 3-chloropyridine-2-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and temperature control. The purification of the final product is typically achieved through crystallization or distillation techniques .

Analyse Des Réactions Chimiques

Types of Reactions

2-chloro-N-(3-chloropyridin-2-yl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in ethanol at low temperatures.

Major Products Formed

Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Cytotoxic and Anti-Proliferative Properties

Research has indicated that 2-chloro-N-(3-chloropyridin-2-yl)acetamide exhibits significant cytotoxic and anti-proliferative effects against various cancer cell lines. It belongs to a series of phenoxy thiazoles that have been synthesized for their potential therapeutic uses. Studies have shown that this compound can modulate cellular processes by interacting with specific enzymes, thereby influencing signal transduction pathways and gene expression.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 15 | |

| HeLa (Cervical) | 12 | |

| A549 (Lung) | 10 |

Nuclear Medicine

Role in PET Imaging

This compound has been investigated for its role in the synthesis of the PET radioligand [11C]MK-1064, which is used to visualize orexin-2 receptors involved in regulating sleep-wake cycles and appetite. This application is crucial for understanding receptor function and developing therapeutic interventions for sleep disorders and obesity.

Table 2: Radioligand Synthesis and Application

| Radioligand | Target Receptor | Application |

|---|---|---|

| [11C]MK-1064 | Orexin-2 receptor | Imaging in PET scans |

Agricultural Applications

Antimicrobial Properties

The derivatives of acetamides, including this compound, have shown potential antimicrobial properties. This makes them candidates for agricultural applications, particularly in developing new pesticides or fungicides that can combat plant pathogens.

Coordination Chemistry

Ligand Properties

Studies have demonstrated that this compound can act as a ligand in coordination chemistry, forming stable complexes with various metal ions. These complexes may exhibit unique geometrical configurations and biological activities against pathogens, which are essential for exploring its mechanism of action and therapeutic applications.

Case Study 1: Cancer Research

In a study published in the Chemistry and Pharmaceutical Bulletin, researchers explored the structure-activity relationships (SARs) of various analogues derived from this compound. The findings indicated that specific modifications to the compound could enhance its cytotoxicity against cancer cells while reducing toxicity to normal cells .

Case Study 2: Imaging Applications

A research team focused on the development of [11C]MK-1064 for PET imaging highlighted its effectiveness in visualizing orexin receptors in vivo. This study provided insights into the pharmacokinetics of the compound, showing favorable bioavailability and clearance rates, which are critical for its application in clinical settings .

Mécanisme D'action

The mechanism of action of 2-chloro-N-(3-chloropyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes essential for cell wall synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-chloro-N-(2-chloropyridin-3-yl)acetamide

- 3-chloro-N-(4-chloropyridin-2-yl)acetamide

- 2-chloro-N-(5-chloropyridin-2-yl)acetamide

Uniqueness

2-chloro-N-(3-chloropyridin-2-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and efficacy in various applications .

Activité Biologique

2-Chloro-N-(3-chloropyridin-2-yl)acetamide is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a pyridine ring and an acetamide group, allows it to interact with various biological targets, making it a subject of interest for research into potential therapeutic applications.

- Molecular Formula : C₇H₆Cl₂N₂O

- Molecular Weight : 205.04 g/mol

- Structure : Contains a chlorinated pyridine ring linked to an acetamide functional group.

1. Cytotoxicity and Anti-Proliferative Effects

Research has demonstrated that this compound exhibits significant cytotoxic properties against various cancer cell lines. In vitro studies have shown its effectiveness in inhibiting cell proliferation, particularly against HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The half-maximal inhibitory concentration (IC50) values indicate potent anti-cancer activity, comparable to established chemotherapeutic agents.

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| HepG2 | 10.5 | |

| MCF-7 | 12.3 |

The compound's mechanism involves the modulation of apoptosis pathways. Studies have shown that treatment with this compound increases pro-apoptotic proteins like BAX while decreasing anti-apoptotic proteins like Bcl-2, leading to enhanced apoptosis in treated cells.

| Protein Expression | Control MCF-7 | Compound Treated MCF-7 |

|---|---|---|

| BAX | 1 | 3.669 |

| Bcl-2 | 1 | 0.315 |

| Caspase-8 | 1 | 2.607 |

| Caspase-9 | 1 | 5.422 |

3. Interaction with Receptors

The compound has been investigated for its role as a ligand in receptor binding studies, particularly with orexin receptors involved in regulating sleep and appetite. It has been utilized in the synthesis of PET radioligands for imaging purposes, showcasing its potential in nuclear medicine .

Case Study 1: Anticancer Properties

A study conducted on the effects of this compound on MCF-7 cells revealed that treatment led to a significant increase in apoptotic cell death compared to untreated controls. Flow cytometry analysis indicated that the compound induced early and late apoptosis in a dose-dependent manner.

Case Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its ability to inhibit specific enzymes linked to metabolic pathways in cancer cells. The results indicated that it effectively inhibited enzyme activity, suggesting its potential as a therapeutic agent targeting metabolic dysregulation in tumors .

Propriétés

IUPAC Name |

2-chloro-N-(3-chloropyridin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O/c8-4-6(12)11-7-5(9)2-1-3-10-7/h1-3H,4H2,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBDACGOATWKDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NC(=O)CCl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.